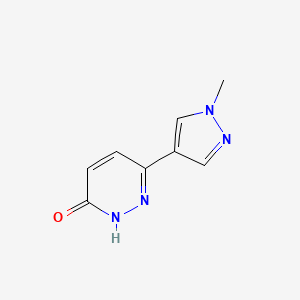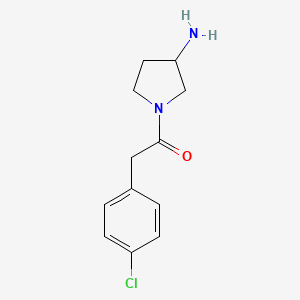
5-(3-アミノピロリジン-1-カルボニル)ピロリジン-2-オン
説明
5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物のコア成分であるピロリジン環は、人間の病気の治療のための化合物を創製するために、医薬品化学で広く使用されています。 その飽和した性質は、sp³-混成によるファーマコフォア空間の効率的な探索を可能にし、分子の立体化学に貢献し、三次元の範囲を拡大します 。これにより、標的選択性を備えた新しい生物活性化合物を開発するための貴重な足場となります。
生物活性調節
立体的な要因は、化合物の生物活性に大きな影響を与えます。 5-(3-アミノピロリジン-1-カルボニル)ピロリジン-2-オンを含むピロリジン誘導体の構造活性相関(SAR)を研究することで、さまざまな置換基がどのように分子の生物学的標的との相互作用に影響を与えるかを理解できます 。これは、目的の生物学的プロファイルを備えた薬物候補を設計するために不可欠です。
抗菌剤
ピロリジノンは、興味のある化合物と同様に、顕著な抗菌活性を示します。 それらは、さまざまな感染症に対して強力な生物活性剤を設計するための有望な足場として役立ちます 。この用途は、新しい抗生物質と抗真菌剤の探索において特に重要です。
抗がん研究
ピロリジノン部分は、抗がん剤の開発に不可欠です。 薬物分子におけるその存在は、強力な薬効を誘発し、癌に作用する新規化合物の合成における重要な役割を果たします .
抗炎症薬
ピロリジノン誘導体は、その構造的特性により、抗炎症薬の製造に使用されます。 炎症を軽減するその有効性は、慢性炎症性疾患の治療において貴重です .
神経薬理学
ピロリジノン誘導体は、神経疾患の治療に有望であることが示されています。 抗うつ剤および抗けいれん薬の特性を備えた化合物を合成する役割は、うつ病やてんかんなどの状態を治療するための新しい道を切り開きます .
有機合成
この化合物は、有機合成にも使用され、構造的に多様なさまざまな分子を創製するための汎用性の高い材料として役立ちます。 さまざまな条件下での反応性と安定性は、合成化学者にとって貴重なツールとなっています.
触媒
触媒の分野では、5-(3-アミノピロリジン-1-カルボニル)ピロリジン-2-オンは、触媒の構成要素として使用できます。 その独特の構造は、より選択性が高く、効率的で環境に優しい触媒の開発に貢献する可能性があります.
作用機序
Pyrrolidin-2-one and its derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . The presence of a pyrrolidin-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
特性
IUPAC Name |
5-(3-aminopyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-6-3-4-12(5-6)9(14)7-1-2-8(13)11-7/h6-7H,1-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYVWRFKHTZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)



![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
